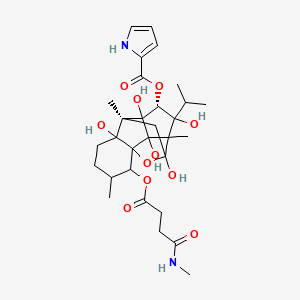

N-methyl ryanodine-succinamidate

描述

属性

分子式 |

C30H42N2O11 |

|---|---|

分子量 |

606.7 g/mol |

IUPAC 名称 |

[(2R,7S,12R)-6,9,11,13,14-pentahydroxy-3,7,10-trimethyl-2-[4-(methylamino)-4-oxobutanoyl]oxy-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C30H42N2O11/c1-15(2)27(38)22(42-21(35)17-8-7-13-32-17)28(39)23(4)14-26(37)24(27,5)30(28,40)29(43-26)20(16(3)11-12-25(23,29)36)41-19(34)10-9-18(33)31-6/h7-8,13,15-16,20,22,32,36-40H,9-12,14H2,1-6H3,(H,31,33)/t16?,20-,22-,23+,24?,25?,26?,27?,28?,29?,30?/m1/s1 |

InChI 键 |

RWAKHARTDYCRMC-QYQZIFBLSA-N |

手性 SMILES |

CC1CCC2([C@@]3(CC4(C5(C([C@H](C3(C5(C2([C@@H]1OC(=O)CCC(=O)NC)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |

规范 SMILES |

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1OC(=O)CCC(=O)NC)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |

产品来源 |

United States |

准备方法

合成路线和反应条件: N-甲基瑞香素-琥珀酰胺的合成涉及多个步骤。 一种常见的方法包括在不同的反应条件下用烷基氰基乙酸酯处理取代的芳基或杂环胺,以得到氰基乙酰胺衍生物 . 另一种方法涉及硝基化合物的直接还原性N-甲基化,与胺的传统N-甲基化相比,该方法更直接 .

工业生产方法: 关于N-甲基瑞香素-琥珀酰胺的工业生产方法,文献中没有详细记录。 工业化生产将遵循一般的有机合成原则,例如优化反应条件、使用高效催化剂和纯化技术。

化学反应分析

反应类型: N-甲基瑞香素-琥珀酰胺会发生各种化学反应,包括氧化、还原和取代。 这些反应对于改变该化合物的结构和增强其药理特性至关重要 .

常用试剂和条件: N-甲基瑞香素-琥珀酰胺反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件根据所需的修饰而异,但通常涉及控制温度、特定溶剂和催化剂 .

主要形成的产物: N-甲基瑞香素-琥珀酰胺反应形成的主要产物包括对瑞香素受体具有增强亲和力的各种衍生物。 这些衍生物对于研究该化合物的药理作用和潜在的治疗应用至关重要 .

科学研究应用

N-甲基瑞香素-琥珀酰胺在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域。 在化学领域,它被用作研究瑞香素受体及其在细胞内钙信号传导中的作用的发现剂 . 在生物学和医学领域,人们正在研究它在治疗神经退行性疾病(如阿尔茨海默病和帕金森病)中的潜在治疗应用,方法是通过调节钙稳态 . 此外,它在开发新药和治疗剂方面也有工业应用 .

作用机制

N-甲基瑞香素-琥珀酰胺通过与瑞香素受体,特别是瑞香素受体1(RYR1)结合而发挥作用。 这种结合调节从肌浆网释放到细胞质中的钙离子,从而触发各种生理过程 . 该化合物的作用机制涉及抑制钙释放,这对肌肉收缩和其他细胞功能至关重要 .

相似化合物的比较

N-Methyl Harmaline

Synthesis: N-Methyl harmaline, a β-carboline alkaloid, is synthesized by methylating harmaline’s indolic nitrogen using iodomethane and NaH in DMF . This method mirrors strategies for modifying alkaloid scaffolds. Structural Features: The N-methyl group in N-methyl harmaline is confirmed via ¹³C NMR (δC 31.2 ppm for the N-indolic methyl group), distinguishing it from non-methylated analogs .

N-Methyl Aspidodasycarpine

Fragmentation Patterns: Collision-induced dissociation (CID) of N-methyl aspidodasycarpine reveals neutral losses (e.g., H₂O, CH₃NH₂, CH₃OH), similar to non-methylated analogs but with distinct fragmentation due to the methyl group’s steric effects . Comparison: The methyl group in aspidodasycarpine alters fragmentation pathways, suggesting that N-methylation in ryanodine-succinamidate could similarly influence its mass spectral signature.

N-Methyl Amide Derivatives (Thioacetamide-Triazoles)

Synthesis: N-Methyl amides (e.g., compound 23) are synthesized via chloroacetyl chloride coupling and nucleophilic displacement, demonstrating versatility in introducing methyl groups to amine-containing scaffolds .

Data Table: Key Properties of Compared Compounds

常见问题

Q. 1.1. What are the established synthetic routes for N-methyl ryanodine-succinamidate, and what methodological considerations ensure reproducibility?

N-Methyl ryanodine-succinamidate can be synthesized via palladium-catalyzed coupling reactions, as demonstrated in analogous succinamide derivatives. For example, Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF at 65°C enables efficient N-allylation or amidation steps . Key considerations include:

Q. 1.2. Which analytical techniques are critical for confirming the structural integrity of N-methyl ryanodine-succinamidate?

A combination of spectroscopic and chromatographic methods is essential:

Q. 1.3. What are the primary research applications of N-methyl ryanodine-succinamidate in biochemical studies?

This compound is primarily used to investigate calcium signaling pathways via ryanodine receptor modulation. Applications include:

- Enzyme interaction studies : Assessing competitive inhibition using fluorescence-based assays.

- Cellular calcium flux measurements : Employing fluorophores like Fluo-4 in live-cell imaging .

- Structural analogs in drug discovery : Modifying the succinamidate group to enhance binding affinity .

Q. 1.4. What safety protocols are mandatory when handling N-methyl ryanodine-succinamidate in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.

- Waste disposal : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. 2.1. How can researchers optimize the yield of N-methyl ryanodine-succinamidate in scalable syntheses?

Optimization strategies include:

- Catalyst screening : Testing alternatives to Pd(PPh₃)₄, such as Buchwald-Hartwig catalysts, to improve coupling efficiency .

- Solvent effects : Evaluating polar aprotic solvents (e.g., DMF) for enhanced solubility of intermediates.

- Design of Experiments (DoE) : Applying factorial designs to assess interactions between temperature, catalyst loading, and reaction time .

Q. 2.2. How should conflicting data on the compound’s receptor-binding affinity be resolved?

- Meta-analysis : Systematically review studies to identify methodological disparities (e.g., assay conditions, receptor isoforms) .

- Control experiments : Replicate studies using standardized buffers (e.g., HEPES at pH 7.4) and recombinant receptors to isolate variables .

- Statistical validation : Use ANOVA or mixed-effects models to quantify variability across datasets .

Q. 2.3. What experimental designs are recommended for studying N-methyl ryanodine-succinamidate’s interaction with calcium channels?

- Patch-clamp electrophysiology : Measure single-channel currents in HEK293 cells expressing RyR isoforms .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics under physiological ion concentrations.

- Cryo-EM : Resolve structural changes in RyR upon ligand binding, using grids prepared with 0.1% (w/v) compound .

Q. 2.4. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Q. 2.5. How should researchers present complex datasets (e.g., kinetic parameters) for peer-reviewed publications?

- Data tables : Include raw values (mean ± SD), statistical tests applied, and p-values where relevant .

- Figures : Use color-coded line graphs for kinetic traces and insets for structural highlights. Avoid overcrowding with chemical structures .

- Supplemental material : Archive large datasets (e.g., HPLC chromatograms) in repositories with persistent identifiers (e.g., DOI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。